N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
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Description
Synthesis Analysis
While the specific synthesis process for “N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine” is not available, a general method for synthesizing azetidine derivatives involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The Suzuki–Miyaura cross-coupling reaction is also used in the synthesis and diversification of novel heterocyclic amino acid derivatives .Scientific Research Applications
Catalysis and Synthetic Applications
Highly Stereoselective Cycloaddition
N-Heterocyclic carbenes (NHCs) are used to catalyze a formal [3 + 3] cycloaddition between α,β-unsaturated aldehydes and azomethine imines, producing substituted pyridazinones. This process shows high diastereoselectivity and accommodates a variety of substrates, leading to potential applications in synthesizing complex heterocyclic structures (Chan & Scheidt, 2007).
Antimicrobial and Antifungal Agents
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites
Pyrazole derivatives show bioactivities against breast cancer, fungi, and bacteria, highlighting the therapeutic potential of heterocyclic compounds in treating various diseases. The study provides insights into the structural basis of biological activity, which can inform the design of new drugs (Titi et al., 2020).
Kinase Inhibition for Therapeutic Applications
Dual Inhibitors of CLK1 and DYRK1A Kinases
The design and synthesis of novel compounds targeting CLK1 and DYRK1A kinases for potential therapeutic applications are explored. These kinase inhibitors could have implications in treating diseases related to dysregulated kinase activity (Loidreau et al., 2013).
Antioxidant Properties
In Vitro Antioxidant Properties
New thiazole derivatives have been synthesized and evaluated for their antioxidant activities. Some of these compounds show potent antioxidant activity, which is crucial for combating oxidative stress in various diseases (Jaishree et al., 2012).
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-14-7-4-3-6-13(14)16(21)20-10-12(11-20)18-15-8-5-9-17-19-15/h3-9,12H,2,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZKLWIIHWCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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